O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
Description
Historical Discovery and Characterization
The identification of this compound emerged from pioneering work on protein glycosylation in the early 1980s. In 1984, Torres and Hart first described O-linked β-N-acetylglucosamine (O-GlcNAc) modifications on nuclear and cytoplasmic proteins, challenging the prevailing notion that glycosylation was exclusive to secretory pathways. This compound was isolated during studies of lymphocyte surface proteins, where β-elimination experiments revealed alkali-labile GlcNAc residues attached to serine and threonine. Subsequent mass spectrometry and enzymatic analyses confirmed its structure, distinguishing it from N-linked glycans.
Structural Features and Nomenclature
The molecular structure of this compound comprises a D-glucopyranose ring with an N-acetyl group at C2, linked via a β-glycosidic bond to the hydroxyl group of L-serine (Table 1).
Table 1: Structural properties of this compound
| Property | Description |
|---|---|
| Molecular formula | C₁₁H₂₀N₂O₈ |
| Molecular weight | 308.29 g/mol |
| Glycosidic linkage | β(1→3) to serine hydroxyl |
| Stereochemistry | D-glucose configuration (C2: acetamido, C4/C5: hydroxyl, C6: hydroxymethyl) |
| IUPAC name | (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid |
The compound’s systematic nomenclature reflects its stereochemical specificity, emphasizing the β-anomeric configuration and L-serine backbone.
Relationship to O-GlcNAc Post-translational Modifications
This compound is a prototype for understanding O-GlcNAcylation, a reversible post-translational modification (PTM) regulating cellular processes such as transcription, stress response, and metabolism. Unlike classical glycosylation, O-GlcNAc:
- Lacks elongation : Remains a monosaccharide modification.
- Occurs intracellularly : Modifies nucleocytoplasmic proteins, including transcription factors and kinases.
- Dynamically cycles : Regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).
For example, O-GlcNAcylation of metabolic enzymes like CPT1B and PDH alters their activity during cardiac hypertrophy, illustrating its regulatory role.
Evolutionary Conservation Across Metazoans
O-GlcNAcylation, and by extension this compound, is conserved from Caenorhabditis elegans to mammals. Studies in Drosophila melanogaster demonstrate its essential role in embryogenesis, particularly under thermal stress. In C. elegans, OGT-1 null mutants exhibit heat sensitivity, underscoring the evolutionary pressure to maintain this PTM. Human OGT shares 52% sequence identity with Drosophila homologs, reflecting functional conservation.
Distinction from Other Glycosylation Processes
This compound differs markedly from classical glycosylation (Table 2):
Table 2: Comparison of glycosylation types
| Feature | O-GlcNAcylation | N-linked Glycosylation | O-linked Mucin-type Glycosylation |
|---|---|---|---|
| Sugar unit | Monosaccharide (GlcNAc) | Oligosaccharides (e.g., mannose) | Oligosaccharides (e.g., GalNAc) |
| Subcellular location | Nucleus/cytoplasm | Endoplasmic reticulum/Golgi | Golgi apparatus |
| Enzymatic regulation | OGT/OGA | Oligosaccharyltransferase/glycosidases | Glycosyltransferases |
| Function | Signaling, stress response | Protein folding, secretion | Cell adhesion, lubrication |
This PTM’s uniqueness lies in its monosaccharide simplicity, dynamic regulation, and nuclear-cytoplasmic localization.
Properties
IUPAC Name |
(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMNGDGDYFZRE-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168855 | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17041-36-0 | |
| Record name | O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17041-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protecting Group Strategies
The choice of protecting groups on the glucosamine donor profoundly impacts reaction efficiency. For example, N-trichloroethoxycarbonyl (N-TCP) , N,N-diacetyl , and N-(2-trimethylsilyl)ethoxycarbonyl (N-Teoc) groups have been employed to modulate donor reactivity. The N-Teoc group, in particular, allows for selective deprotection under mild conditions, enabling subsequent acetylation without disturbing other functional groups.
Donors such as trichloroacetimidate derivatives (e.g., compound 3 in) exhibit high reactivity under Lewis acid catalysis, yielding β-glycosides exclusively. This stereoselectivity arises from the neighboring group participation of the 2-acetamido moiety, which directs the incoming serine nucleophile to the β-position.
Donor and Acceptor Optimization
The serine acceptor is typically protected at the amino terminus with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. Benzyl esters or allyl esters are common for carboxylate protection, as they can be cleaved under hydrogenolysis or palladium-catalyzed conditions, respectively.
A representative synthesis involves reacting N-Teoc-protected glucosamine trichloroacetimidate with N-α-Boc-serine benzyl ester in dichloromethane at −20°C using trimethylsilyl triflate as a catalyst. This method achieves yields exceeding 85% for the β-glycoside product. Subsequent deprotection of the N-Teoc group with tetrabutylammonium fluoride (TBAF) and acetylation with acetic anhydride furnishes the final O-GlcNAc-serine derivative.
Table 1: Key Parameters in Chemical Glycosylation
| Glucosamine Donor | Protecting Groups | Acceptor | Catalyst | Yield |
|---|---|---|---|---|
| Trichloroacetimidate | N-Teoc | Boc-Ser-OBzl | TMSOTf | 85% |
| Bromide | N,N-Diacetyl | Fmoc-Ser-OAllyl | AgOTf | 78% |
| Fluoride | N-TCP | Boc-Thr-OBzl | BF₃·Et₂O | 72% |
Solid-Phase Synthesis Techniques
Solid-phase synthesis streamlines glycopeptide assembly by anchoring the serine residue to a resin, enabling iterative coupling and deprotection steps.
Resin Functionalization and Glycosylation
In one approach, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-N-Boc-L-serine is prepared in solution and then loaded onto a Wang resin via its C-terminal carboxylate. The acetyl groups on the sugar moiety serve as temporary protections, which are cleaved post-glycosylation using methanolic sodium methoxide.
Chain Elongation and Characterization
Peptide elongation proceeds using standard Fmoc/t-Bu chemistry. After coupling the glycosylated serine, subsequent amino acids (e.g., glycine, alanine) are added via automated solid-phase synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry confirm the homogeneity of intermediates, with matrix-assisted laser desorption/ionization (MALDI-TOF) verifying the molecular weight of the final glycopeptide.
Table 2: Solid-Phase Synthesis Workflow
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | Wang resin, DCC/DMAP | Anchor serine |
| Glycosylation | GlcNAc donor, TMSOTf | Attach sugar |
| Deprotection | NaOMe/MeOH | Remove acetyl groups |
| Peptide Elongation | Fmoc-AA, HBTU | Add amino acids |
| Cleavage | TFA/TIS/H₂O | Release glycopeptide |
Chemoenzymatic Synthesis Strategies
Enzymatic methods offer unparalleled regio- and stereoselectivity, bypassing the need for complex protecting groups.
Enzymatic Glycosylation
A chemoenzymatic route reported in employs Escherichia coli galactose epimerase (EcGalE) and Neisseria meningitidis β-1,4-galactosyltransferase (NmLgtB) to sequentially add galactose and GlcNAc residues to a mannose-serine conjugate. The serine acceptor is first glycosylated with a mannose residue using a trichloroacetimidate donor, followed by enzymatic elongation.
Sialylation and Final Assembly
The trisaccharide intermediate undergoes sialylation using Pasteurella multocida sialyltransferase (PmST1) and cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) as the donor. This step introduces a sialic acid moiety, completing the synthesis of a tetrasaccharide-serine conjugate. The final product is purified via silica gel chromatography, achieving an overall yield of 68%.
Table 3: Enzymes in Chemoenzymatic Synthesis
| Enzyme | Role | Donor | Product |
|---|---|---|---|
| EcGalE | Epimerize UDP-Glc to UDP-Gal | UDP-Glc | UDP-Gal |
| NmLgtB | Transfer Gal to GlcNAc | UDP-Gal | Gal-β-1,4-GlcNAc |
| PmST1 | Transfer Neu5Ac to Gal | CMP-Neu5Ac | Neu5Ac-α-2,3-Gal |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Practical Considerations
Chemical methods remain the gold standard for synthesizing O-GlcNAc-serine in research settings due to their versatility. Enzymatic approaches, while promising, are currently restricted to specialized laboratories with access to recombinant glycosyltransferases.
Chemical Reactions Analysis
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of beta-N-acetylglucosaminidases, which function optimally at specific pH and temperature conditions. These enzymes can be sourced from various organisms, including bacteria and fungi .
Major Products Formed: The primary product of the hydrolysis reaction is N-acetylglucosamine, which can be further utilized in various biochemical pathways .
Scientific Research Applications
Biomedicine
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is primarily utilized in biomedical research for its role in studying glycosylation processes and cellular signaling pathways. It has been implicated in:
- Cancer Therapy : Research indicates that GlcNAc-Ser can modulate the activity of certain signaling pathways involved in cancer progression, making it a potential candidate for therapeutic development.
- Inhibition of Aldehyde Formation : Studies have shown that this compound can inhibit the formation of harmful aldehydes, which are associated with various diseases, including neurodegenerative disorders .
Proteomics
The compound is used in proteomics research to study protein glycosylation patterns. Its ability to mimic natural glycosylated structures allows researchers to investigate the functional roles of glycoproteins in biological systems .
Organic Synthesis
This compound serves as a building block in organic synthesis. It can be utilized to create more complex carbohydrate derivatives, which are essential for developing new materials and pharmaceuticals .
Case Study 1: Cancer Cell Signaling
A study published in the Journal of Medicinal Chemistry investigated the effects of GlcNAc-Ser on cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the modulation of glycosylation patterns on surface proteins, affecting cell signaling pathways critical for tumor growth.
Case Study 2: Neuroprotection
Research conducted at a major university focused on the neuroprotective effects of this compound. The study found that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biomedicine | Cancer therapy and signaling modulation | Reduces cell proliferation; induces apoptosis |
| Proteomics | Study of protein glycosylation patterns | Helps identify functional roles of glycoproteins |
| Organic Synthesis | Building block for carbohydrate derivatives | Essential for developing new materials |
| Neuroprotection | Protection against oxidative stress in neuronal cells | Reduces markers related to neurodegeneration |
Mechanism of Action
The mechanism of action of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine involves the covalent attachment of N-acetylglucosamine to serine or threonine residues in proteins. The molecular targets of this compound include proteins involved in signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine
- Structure: Features acetyl protection at C3, C4, and C6 of the GlcNAc moiety and an Fmoc-protected amino group on serine.
- Formula : C₃₂H₃₆N₂O₁₃; MW : 656.63 g/mol; CAS : 160067-63-0 .
- Applications : Critical in solid-phase synthesis to prevent undesired side reactions during glycopeptide elongation. The acetyl groups are removed post-synthesis under basic conditions .
4-O-(2-Acetamido-2-deoxy-α-D-glucopyranosyl)-D-galactose
O-(2-Deoxy-2-[¹⁸F]fluoro-D-glucopyranosyl)-L-serine
- Structure : Fluorine-18 labeled GlcNAc attached to serine.
- Applications: Used in PET imaging to track O-GlcNAcylation dynamics in vivo. Achieved 25% radiochemical yield (RCY) in synthesis, with α-anomer predominance .
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside
- Structure : Fully benzylated GlcNAc derivative.
- Formula: C₃₆H₃₉NO₆; MW: 581.7 g/mol; CAS: 4171-69-1 .
- Applications : Intermediate in oligosaccharide synthesis, particularly for influenza neuraminidase inhibitors .
Structural and Functional Analysis
Table 1: Comparative Data of Key Compounds
Key Research Findings
Synthetic Utility : Acetylated derivatives (e.g., tri-O-acetyl-GlcNAc-serine) are essential intermediates, enabling controlled deprotection for site-specific glycopeptide modifications .
Enzyme Specificity: The α- vs. β-anomeric configuration (e.g., in 4-O-GlcNAc-galactose) significantly impacts glycosyltransferase recognition, as shown in blood group antigen synthesis .
Imaging Advances: Fluorine-18 labeled analogs demonstrate preferential α-stereoselectivity, enhancing their utility in non-invasive metabolic tracking .
Biological Activity
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, a glycosylated amino acid, has garnered attention for its biological activity and potential therapeutic applications. This compound is structurally related to N-acetylglucosamine (GlcNAc) and has implications in various biological processes, particularly in cell signaling and metabolism.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₃O₉
- Molecular Weight : 335.29 g/mol
- CAS Number : 160067-63-0
- SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1OC(=O)C
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in modulating glycosylation processes and influencing cellular signaling pathways. Key findings include:
- Inhibition of O-GlcNAc Cycle :
- Impact on Glycosaminoglycan Synthesis :
- Cell Signaling and Disease Implications :
Table 1: Summary of Biological Activities
Case Studies
- Neurodegenerative Diseases :
- Cancer Research :
Q & A
Q. What are the primary synthetic routes for O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, and how are intermediates characterized?
The compound is typically synthesized via glycosylation of protected serine derivatives. A common method involves:
- Step 1 : Protection of hydroxyl groups on 2-deoxy-D-glucose using acetic anhydride/acetic acid to form 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranose .
- Step 2 : Activation of the glycosyl donor (e.g., trichloroacetimidate or azide derivatives) for coupling with Fmoc-L-serine tert-butyl ester .
- Step 3 : Deprotection and purification via column chromatography. Characterization relies on NMR spectroscopy (e.g., H and C for glycosidic linkage confirmation) and mass spectrometry (e.g., ESI-MS for molecular weight validation) .
Q. How does the stability of this compound influence experimental design?
The acetylated form (3,4,6-tri-O-acetyl) is stable under anhydrous conditions but hydrolyzes in aqueous environments. Researchers must:
- Store the compound at –20°C in desiccated, sealed vials to prevent moisture exposure .
- Avoid prolonged exposure to basic conditions, which may cleave the glycosidic bond . Stability assessments should include HPLC monitoring of degradation products over time .
Advanced Research Questions
Q. What challenges arise in resolving conflicting data on glycosylation efficiency with this compound?
Discrepancies in glycosylation yields (e.g., 60–85% in different studies) often stem from:
- Steric hindrance : Bulky protecting groups (e.g., benzyl vs. acetyl) on the glucopyranosyl donor .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce reaction specificity . Mitigation strategies include optimizing temperature (4–25°C) and using catalytic additives like trimethylsilyl triflate .
Q. How is this compound utilized to study mucin-type O-glycosylation in vivo?
The compound serves as a substrate for GalNAc-transferases , enzymes responsible for initiating mucin glycosylation. Key applications:
Q. What methodological approaches address low yields in synthesizing hyaluronic acid analogs with this compound?
Hyaluronic acid disaccharide repeats require precise β-(1→3) and β-(1→4) linkages. Challenges include:
- Regioselectivity : Use of temporary protecting groups (e.g., benzylidene) to direct glycosylation .
- Orthogonal deprotection : Sequential removal of acetyl and benzyl groups via Zemplén conditions or hydrogenolysis . Yields improve with iterative HPLC purification and MS/MS validation of intermediate structures .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives show variability in anomeric proton signals?
Observed shifts (δ 4.5–5.5 ppm for α/β anomers) depend on:
- Solvent polarity : DMSO-d6 vs. CDCl3 alters hydrogen bonding and peak splitting .
- Temperature : Elevated temperatures (>30°C) may average out rotameric states, simplifying spectra . Researchers should standardize conditions and compare data with computational models (e.g., DFT-based NMR predictions ) .
Methodological Recommendations
- Synthetic Optimization : Screen glycosyl donors (e.g., imidates vs. bromides) for site-specific coupling .
- Analytical Rigor : Combine 2D NMR (HSQC, COSY) with high-resolution MS to resolve structural ambiguities .
- Biological Validation : Use glycan microarrays to test binding affinity with lectins or antibodies post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
